N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that is widely expressed in the immune system, central nervous system, and other tissues. P2X7 receptor activation has been implicated in various pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases. Therefore, A-438079 has attracted considerable attention as a potential therapeutic agent.
Scientific Research Applications
Antitumor Activity
Several studies have shown the potential of compounds structurally related to N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in antitumor activity. For example, rhodacyanine dyes with a 4-oxothiazolidine moiety demonstrated potent inhibitory effects on the growth of tumor cells, suggesting a similar potential for N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide due to the structural similarity (Kawakami et al., 1998).
Drug Transport and Metabolism
A study by Minematsu et al. (2010) on 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium Bromide (YM155 monobromide), which shares partial structural similarity with N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, revealed its uptake in human hepatocytes and proximal tubular cells via organic cation transporter 1 (OCT1) and OCT2, respectively (Minematsu et al., 2010). This suggests a possible role of similar transporters in the metabolism of N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide.
Synthesis and Characterization
In the field of organic chemistry, the synthesis and characterization of compounds similar to N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have been explored. For instance, a study by Scanlan et al. (2004) on the preparation of oxime oxalate amides, which may be structurally related, provides insights into potential synthetic routes for similar compounds (Scanlan et al., 2004).
Neuroprotection
Investigations on similar compounds have shown potential neuroprotective effects. For example, YM-244769, a Na+/Ca2+ exchange inhibitor, demonstrated protective effects against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006). This suggests that compounds like N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide could have similar neuroprotective properties.
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-12-3-5-13(6-4-12)26(22,23)19-8-10-25-14(19)11-18-16(21)15(20)17-7-9-24-2/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSOSXUKJMALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.